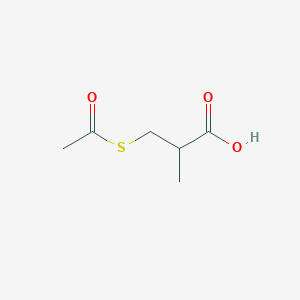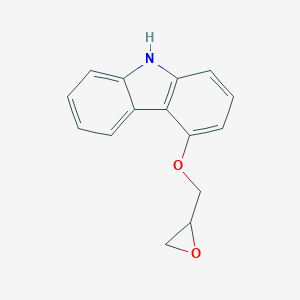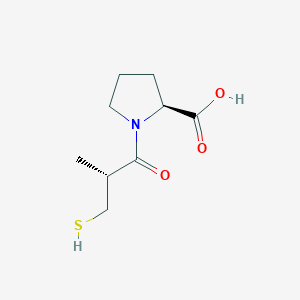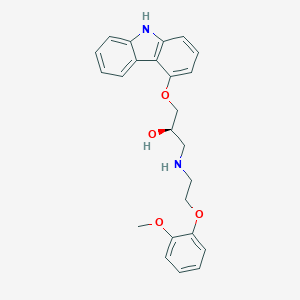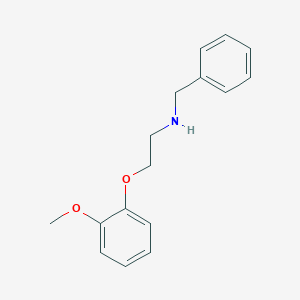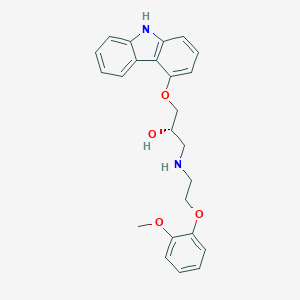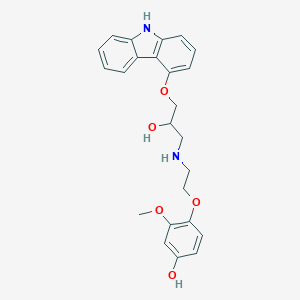
4-Hydroxycarvedilol
描述
4-Hydroxycarvedilol is a metabolite of Carvedilol, a non-selective β- and α1-adrenoreceptor blocker used for the treatment of hypertension and congestive heart failure . The drug is metabolized by CYP2D6 (to 4′-OH and 5′-OH), CYP2C9 (to O-desmethyl), CYP1A2 (to 8-OH) .
Synthesis Analysis
The metabolites 4′-hydroxycarvedilol and 5′-hydroxycarvedilol have been synthesized from commercially available vanillin and isovanillin, respectively . Carvedilol forms 1:2 drug/cyclodextrin complexes with the natural β-cyclodextrin (βCD). 2-Hydroxypropyl-βCD (HPβCD) and sulfobutylether βCD (SBEβCD) have been used as complexing agents in carvedilol buccal and sustained release tablets .Molecular Structure Analysis
The molecular formula of 4-Hydroxycarvedilol is C24H26N2O5 . It has a molecular weight of 422.474 Da .Chemical Reactions Analysis
Carvedilol is reported to function as a biological antioxidant via hydrogen atom transfer from its carbazole N–H moiety to chain-propagating radicals . In both assays, carvedilol displayed negligible antioxidant activity, while the three metabolites all proved superior radical inhibitors to BHT, with radical-quenching abilities in the order 3-hydroxy- > 5′-hydroxy > 4′-hydroxycarvedilol .科学研究应用
1. Pharmacology 4-Hydroxycarvedilol is a metabolite of Carvedilol, a non-selective beta-blocker and alpha-1 receptor blocker used in the treatment of hypertension and congestive heart failure . The metabolites of Carvedilol, including 4-Hydroxycarvedilol, are useful markers for studying and monitoring the activities of cytochrome metabolizing enzymes .
2. Drug Analysis 4-Hydroxycarvedilol can be used as a reference standard in drug analysis . It’s particularly useful in the field of pharmacology for its labeling with carbon-13 isotopes, which allows for its use in various research studies, such as metabolic and pharmacokinetic investigations .
3. Metabolic Studies 4-Hydroxycarvedilol can be used in metabolic studies . Its labeled form allows for the compound to be used in various research studies, such as metabolic and pharmacokinetic investigations .
4. Antioxidant Properties 4-Hydroxycarvedilol, as a metabolite of Carvedilol, has been found to have antioxidant properties . In a study comparing the free-radical inhibiting antioxidant properties of Carvedilol and its phenolic metabolites, 4-Hydroxycarvedilol showed superior radical-quenching abilities . This suggests that the antioxidant properties attributed to Carvedilol may be largely due to its metabolites, including 4-Hydroxycarvedilol .
5. Heart Failure Treatment Carvedilol, the parent drug of 4-Hydroxycarvedilol, is widely prescribed for the treatment of heart failure . As a beta-blocker, Carvedilol affects the heart and circulation (blood flow through arteries and veins) . Therefore, 4-Hydroxycarvedilol, being a metabolite, may also play a role in this application.
6. Hypertension Treatment Carvedilol is also used to treat hypertension (high blood pressure) . Given that 4-Hydroxycarvedilol is a metabolite of Carvedilol, it may also be involved in this application.
7. Biochemical Research 4-Hydroxycarvedilol can be used in biochemical research, particularly in studies related to its parent drug, Carvedilol . As a metabolite, it can provide insights into the metabolic pathways and enzymatic activities involved in the metabolism of Carvedilol .
8. Clinical Pharmacokinetics 4-Hydroxycarvedilol can be used in clinical pharmacokinetic studies . These studies can help understand the absorption, distribution, metabolism, and excretion (ADME) of Carvedilol. The presence and levels of 4-Hydroxycarvedilol can provide valuable information about the drug’s pharmacokinetics .
9. Drug Metabolism Studies 4-Hydroxycarvedilol can be used in drug metabolism studies . It can serve as a marker for the activity of certain cytochrome P450 enzymes, which are crucial in drug metabolism .
属性
IUPAC Name |
4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHEORDHXCJNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404402 | |
| Record name | 4'-Hydroxyphenyl Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycarvedilol | |
CAS RN |
142227-49-4 | |
| Record name | 4-Hydroxycarvedilol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142227494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxyphenyl Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYCARVEDILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02L7A715Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



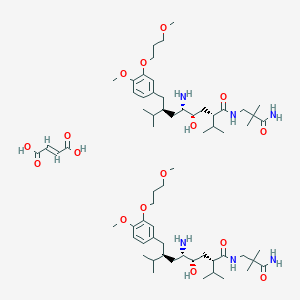
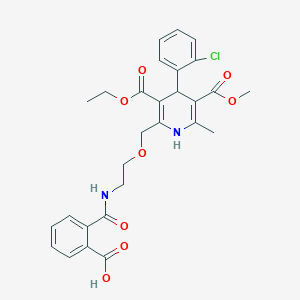
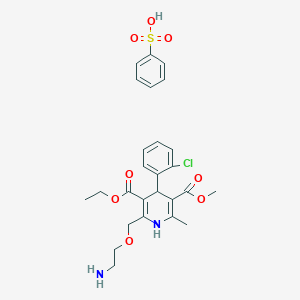
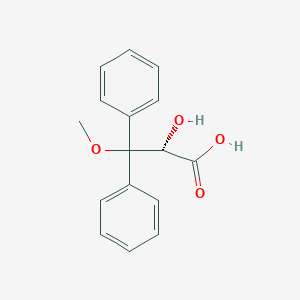
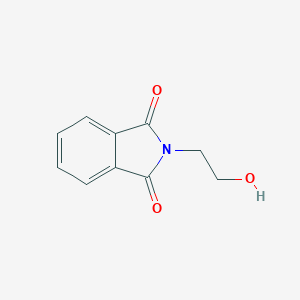
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)
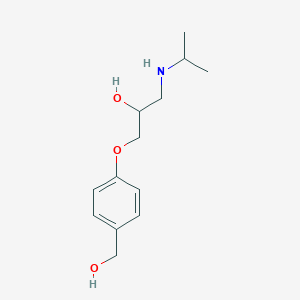
![2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate](/img/structure/B193003.png)
